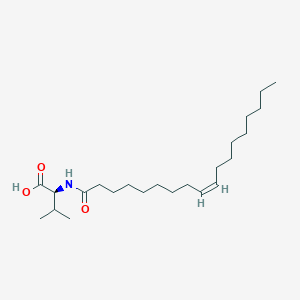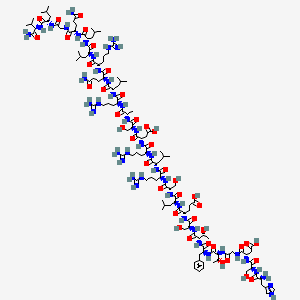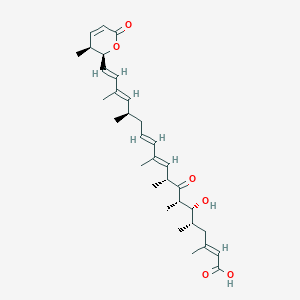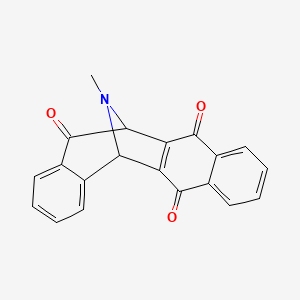![molecular formula C23H43NO3 B10776091 (2S)-3-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid](/img/structure/B10776091.png)
(2S)-3-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid is a complex organic compound characterized by its unique structure, which includes a long-chain fatty acid moiety and an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-3-methylbutanoic acid and (E)-octadec-9-enoic acid.
Amidation Reaction: The key step involves the amidation of (2S)-3-methylbutanoic acid with (E)-octadec-9-enoic acid. This reaction is usually catalyzed by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated fatty acid moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Reduction reactions can target the carbonyl group or the double bond in the fatty acid chain. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution, O₃ in an organic solvent.
Reduction: LiAlH₄ in dry ether, H₂ with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of carboxylic acids or epoxides.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of N-alkylated derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Investigated for its role in lipid metabolism and enzyme interactions.
Cell Signaling: Studied for its potential involvement in cell signaling pathways.
Medicine:
Drug Development: Explored as a potential therapeutic agent due to its bioactive properties.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Cosmetics: Incorporated into formulations for skincare products due to its emollient properties.
Wirkmechanismus
The mechanism of action of (2S)-3-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s long-chain fatty acid moiety allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. Additionally, the amino acid derivative can interact with proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
- (2S)-3-methyl-2-[[(E)-hexadec-9-enoyl]amino]butanoic acid
- (2S)-3-methyl-2-[[(E)-dodec-9-enoyl]amino]butanoic acid
Comparison:
- Chain Length: The primary difference lies in the length of the fatty acid chain, which affects the compound’s physical properties and biological activity.
- Functional Groups: Variations in the functional groups attached to the amino acid moiety can lead to differences in reactivity and interaction with biological targets.
- Applications: While similar compounds may share some applications, (2S)-3-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid is unique in its specific combination of properties, making it particularly valuable in certain research and industrial contexts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C23H43NO3 |
|---|---|
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-[[(E)-octadec-9-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)/b12-11+/t22-/m0/s1 |
InChI-Schlüssel |
LRQPUGFHAACUMH-LEQVUBRHSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B10776022.png)
![(5Z,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B10776029.png)
![3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide;methane](/img/structure/B10776037.png)


![2-[5-[cyclopropylmethyl(1,2-dihydroacenaphthylen-5-yl)amino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B10776050.png)
![[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10776057.png)
![1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]anilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B10776064.png)
![[(6E,8E,10Z,16E)-15-Hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776074.png)
![[(6E,8E,10E,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776084.png)

![4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]benzonitrile](/img/structure/B10776100.png)

![(2S,3R,4S,5R)-N-(4-carbamoyl-2-methoxyphenyl)-6'-chloro-4-(3-chloro-2-fluorophenyl)-2-neopentyl-2'-oxo-1',2'-dihydrospiro[pyrrolidine-3,3'-pyrrolo[3,2-c]pyridine]-5-carboxamide](/img/structure/B10776104.png)
